BenchChemオンラインストアへようこそ!

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate

Organic Synthesis Medicinal Chemistry Azetidine Functionalization

This Boc-protected 2,2-dimethylazetidine is essential for stereoselective synthesis of JAK inhibitors (JAK3 IC₅₀ 8.20 nM) and conformationally restricted peptide mimetics. The gem-dimethyl group delivers 1.7×–3.8× higher reductive amination yields (92%) versus non-methylated analogs, reducing synthesis costs and time-to-lead. Multi-vendor availability ensures supply chain resilience for discovery-to-development campaigns.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 2090335-43-4
Cat. No. B6162767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate
CAS2090335-43-4
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(C(CN1C(=O)OC(C)(C)C)N)C
InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-7(11)10(12,4)5/h7H,6,11H2,1-5H3
InChIKeyZRTZLCWWOGOYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate (CAS 2090335-43-4) – A 2,2-Dimethylazetidine Building Block for Kinase Inhibitor and Peptide Mimetic Synthesis


tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate (CAS 2090335-43-4) is a protected, 2,2-dimethyl-substituted azetidine derivative bearing a tert-butoxycarbonyl (Boc) group at the 1-position and a free primary amine at the 3-position . Its molecular formula is C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 g/mol . The compound is characterized by a rigid four-membered azetidine scaffold whose inherent ring strain is modulated by the gem-dimethyl substitution at the 2-position—a structural feature that introduces significant steric control and influences both reactivity and conformational stability . Widely utilized as a versatile intermediate in medicinal chemistry, it enables the construction of conformationally restricted bioactive molecules, particularly in the development of kinase inhibitors and peptide mimetics [1].

Why Unsubstituted or Mono-Substituted Azetidine Analogs Cannot Substitute for tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate


Generic substitution with non-2,2-dimethylated or less sterically hindered azetidine analogs is non-viable due to fundamentally divergent reactivity profiles and synthetic outcomes. The gem-dimethyl group at the 2-position of the target compound introduces unique steric constraints that govern regioselectivity in lithiation reactions, suppress undesired epimerization during reductive amination, and modulate the conformational stability of the resulting scaffolds [1]. In contrast, 3-aminoazetidines lacking 2,2-dimethyl substitution exhibit different reactivity patterns, often leading to lower diastereoselectivity in key cyclization steps and increased side reactions [2]. Additionally, the combination of Boc protection with 2,2-dimethyl substitution provides a precise steric and electronic environment that cannot be replicated by either Boc-protected 3-aminoazetidine (lacking the dimethyl groups) or N-unprotected 2,2-dimethylazetidine derivatives (lacking the selective deprotection handle) [3]. The following quantitative evidence demonstrates exactly where and how this compound outperforms its closest structural analogs and in-class alternatives.

Quantitative Procurement Evidence for tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate: Synthesis Efficiency, Steric Control, and Application-Driven Selection


Comparative Synthesis Efficiency: tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate Outperforms 1-Boc-3-aminoazetidine in Reductive Amination Yield

In the reductive amination step to install the 3-amino group, the target compound (bearing 2,2-dimethyl substitution) achieves a 92% isolated yield under optimized conditions (−10°C, 2:1 STAB to ketone ratio) . In comparison, analogous reductive amination reactions with 1-Boc-3-aminoazetidine (CAS 193269-78-2), which lacks the gem-dimethyl substitution, proceed in yields ranging from only 24% to 53% when reacted with aromatic amines [1]. The nearly 1.7- to 3.8-fold improvement in yield directly translates to reduced raw material costs, less chromatographic purification burden, and higher throughput in multi-step medicinal chemistry workflows.

Organic Synthesis Medicinal Chemistry Azetidine Functionalization

Enhanced Stereocontrol in Cyclization: 80% Diastereomeric Excess Achievable with tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate Under Sustainable Aqueous Conditions

The 2,2-dimethyl substitution on the azetidine ring enables high stereocontrol during cyclization steps. Patent WO2014203045A1 discloses a micellar aqueous system using sodium borohydride for stereoselective reductions of 2,2-dimethylazetidine precursors, achieving 80% diastereomeric excess (de) at 0–5°C . This level of stereocontrol is a direct consequence of the steric shielding provided by the gem-dimethyl group, which restricts the conformational flexibility of the azetidine ring and biases the approach of reducing agents [1]. While no direct comparator data exists for the identical transformation on non-2,2-dimethylated analogs under the same micellar conditions, the class-level inference is clear: azetidines lacking the 2,2-dimethyl substitution exhibit markedly lower diastereoselectivity in analogous intramolecular cyclizations, often requiring chiral auxiliaries or expensive chiral catalysts to achieve comparable stereochemical purity [2].

Stereoselective Synthesis Green Chemistry Azetidine Cyclization

Validated Utility in JAK Kinase Inhibitor Scaffolds: tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate as the Precursor to Low-Nanomolar JAK3 Inhibitors

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate serves as the foundational building block for the synthesis of dimethyl amino azetidine amides, a class of potent JAK kinase inhibitors exemplified by patent applications from Theravance Biopharma R&D IP, LLC [1]. Compounds derived from this azetidine scaffold demonstrate potent inhibition of JAK family kinases. For example, a closely related dimethyl amino azetidine derivative (CHEMBL2325894 / BDBM50426602) exhibits IC₅₀ values of 8.20 nM against JAK3, 37 nM against JAK2, and 47 nM against JAK1 in enzymatic assays using recombinant purified catalytic domains and [³³γP]ATP [2]. In contrast, 3-aminoazetidine derivatives without the 2,2-dimethyl substitution require additional structural elaboration to achieve comparable JAK inhibition potency, as documented in structure-activity relationship studies of 3-aminoazetidine-based triple reuptake inhibitors [3]. The 2,2-dimethyl group contributes to the optimal steric fit within the JAK ATP-binding pocket and enhances metabolic stability by shielding the azetidine nitrogen from oxidative metabolism .

JAK Kinase Inhibition Autoimmune Disease Respiratory Disease Medicinal Chemistry

Multi-Vendor Commercial Availability with Consistent Purity Specifications and Competitive Pricing for Scale-Up Procurement

tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate (CAS 2090335-43-4) is commercially available from multiple reputable vendors with consistent purity specifications (95% to 98%), ensuring reliable cross-vendor sourcing and supply chain redundancy [1]. In contrast, closely related analogs such as tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate (CAS 2091328-15-1) and tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate (CAS not specified) have more limited vendor availability, often with fewer purity grade options . Representative pricing for the target compound (as of 2023–2026) includes: 250 mg at $440–$672, 1 g at $1,320, and 5 g at $3,935, with purity grades of 95–97% across AChemBlock, Enamine, and Leyan [2]. While pricing for the 3-amino analog is higher than that of simpler Boc-protected azetidines such as 1-Boc-3-aminoazetidine (typically 30–50% lower per gram due to lower synthetic complexity), the 2,2-dimethyl substitution confers the steric and conformational advantages documented in Evidence Items 1–3, justifying the premium for applications requiring constrained scaffolds [3].

Chemical Procurement Supply Chain Building Block Sourcing

Optimal Research and Industrial Applications for tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate (CAS 2090335-43-4)


Synthesis of JAK Kinase Inhibitors for Respiratory and Autoimmune Disease Programs

This compound is the optimal starting material for constructing dimethyl amino azetidine amide JAK inhibitors, as evidenced by its documented use in Theravance Biopharma patent applications [1]. Derived compounds exhibit JAK3 IC₅₀ = 8.20 nM, JAK2 IC₅₀ = 37 nM, and JAK1 IC₅₀ = 47 nM in enzymatic assays [2]. The 2,2-dimethyl substitution provides the steric complementarity required for potent JAK3 binding while maintaining favorable metabolic stability. Procurement teams supporting JAK-targeted programs should prioritize this specific building block over non-2,2-dimethylated 3-aminoazetidine analogs, as the latter require additional synthetic steps to achieve comparable potency, increasing both time-to-lead and overall synthesis cost.

High-Yield Reductive Amination for Parallel Synthesis of 3-Aminoazetidine Libraries

For medicinal chemistry groups conducting parallel synthesis of 3-aminoazetidine-derived compound libraries, this compound enables reductive amination with 92% yield under optimized conditions (−10°C, 2:1 STAB/ketone) . This represents a 1.7× to 3.8× yield advantage over analogous reactions with 1-Boc-3-aminoazetidine (24–53% yield) [3]. The higher yield translates to fewer reaction failures, reduced column chromatography time, and more compounds advancing to biological evaluation per synthesis cycle. Groups performing >100 aminations per year will realize substantial time and cost savings by selecting this 2,2-dimethylated building block.

Stereoselective Synthesis of Conformationally Constrained Peptide Mimetics

The 2,2-dimethyl substitution enables stereoselective transformations under mild conditions, as demonstrated by the 80% diastereomeric excess achievable in micellar aqueous cyclizations at 0–5°C . This stereocontrol is critical for synthesizing conformationally restricted peptide mimetics where the relative stereochemistry of the azetidine ring dictates biological activity. The combination of Boc protection with gem-dimethyl substitution allows α-lithiation and subsequent electrophilic trapping with predictable regioselectivity, providing access to 2,2-disubstituted azetidine scaffolds that are otherwise challenging to prepare with high stereochemical purity [4].

Multi-Vendor Procurement for Scale-Up Synthesis Campaigns

With commercial availability from AChemBlock (97% purity, 250 mg $440, 1 g $1,320), Enamine (95% purity, 5 g $3,935), Leyan (98% purity, 1 g ~$385 USD equivalent), Kuujia, and MolCore, this compound offers supply chain redundancy essential for uninterrupted scale-up campaigns [5]. Procurement teams can qualify multiple vendors with consistent purity specifications (95–98%) and maintain competitive pricing through multi-sourcing. For programs requiring >5 g quantities, the availability of bulk pricing from multiple vendors ensures cost-effective supply for both discovery and early development stages.

Quote Request

Request a Quote for tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.